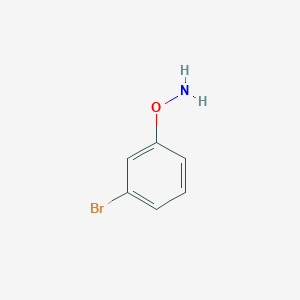
O-(3-bromophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-bromophenyl)hydroxylamine is an organic compound with the molecular formula C6H6BrNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(3-bromophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-bromonitrobenzene with hydroxylamine under reducing conditions. The reaction typically requires a reducing agent such as iron powder or tin chloride in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:
3-bromonitrobenzene+hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
O-(3-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylhydroxylamines.
Scientific Research Applications
O-(3-bromophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of O-(3-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo nucleophilic attack on electrophilic centers in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- O-(4-bromophenyl)hydroxylamine
- O-(2-bromophenyl)hydroxylamine
- O-(3-chlorophenyl)hydroxylamine
Uniqueness
O-(3-bromophenyl)hydroxylamine is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. The 3-bromo substitution pattern provides distinct steric and electronic properties compared to other isomers and analogs.
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
188.02 g/mol |
IUPAC Name |
O-(3-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2 |
InChI Key |
FOKDKJHZONQODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
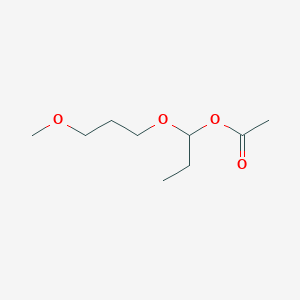
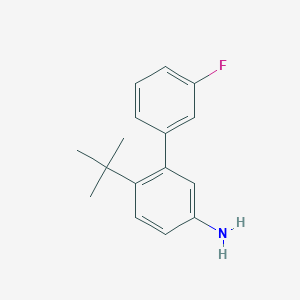
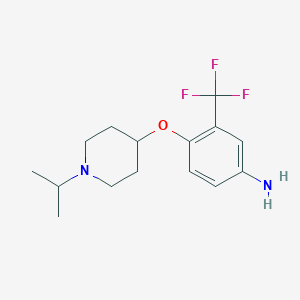




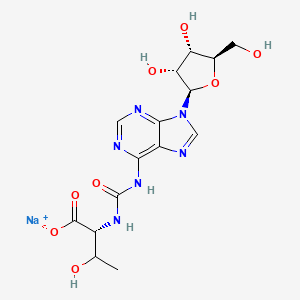
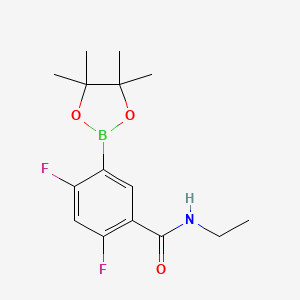
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
